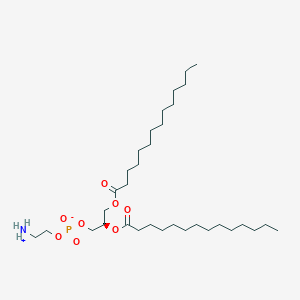![molecular formula C30H40NO5P B123869 [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid CAS No. 474382-58-6](/img/structure/B123869.png)
[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid is a complex organic compound with applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is distinguished by its unique structural features, including a pyrrolidine ring, a phosphinic acid group, and multiple phenyl groups. Its unique properties make it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid typically involves multiple steps. The key starting materials include 4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidine and 4-phenylbutylphosphinic acid. A common synthetic route involves:
Step 1: : Protection of functional groups to avoid undesired reactions.
Step 2: : Formation of intermediates through condensation reactions.
Step 3: : Coupling of intermediates via peptide bond formation.
Step 4: : Deprotection and purification of the final product.
Industrial Production Methods
For large-scale production, the synthesis of this compound might be carried out using automated batch reactors to maintain consistency and purity. Techniques such as crystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl and phenyl groups.
Reduction: : Reduction reactions can occur at the ketone groups, transforming them into alcohols.
Substitution: : Nucleophilic and electrophilic substitution reactions are common due to the presence of various reactive functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Solvents: : Dichloromethane (CH₂Cl₂), Methanol (CH₃OH).
Major Products
Oxidation can yield ketones or aldehydes.
Reduction produces alcohols.
Substitution reactions can lead to various derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties in organic synthesis.
Biology and Medicine
In biomedical research, [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid has been investigated for its potential therapeutic effects. It interacts with specific biological targets, showing promise in treating certain conditions.
Industry
In industrial applications, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to physiological or biochemical effects. The pathways involved are often complex and depend on the specific context of the application.
Comparación Con Compuestos Similares
Similar Compounds
[2-(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethylphosphinic acid
4-phenylbutylphosphinic acid derivatives
Uniqueness
Compared to other similar compounds, [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid has a distinct combination of functional groups that confer unique reactivity and selectivity in chemical reactions and biological interactions.
And there you have it—a comprehensive overview of this compound. What sparked your interest in this specific compound?
Propiedades
IUPAC Name |
[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40NO5P/c32-29(23-37(34,35)19-11-10-14-24-12-4-1-5-13-24)31-21-27(26-17-8-3-9-18-26)20-28(31)30(33)36-22-25-15-6-2-7-16-25/h1-2,4-7,12-13,15-16,26-28H,3,8-11,14,17-23H2,(H,34,35)/t27-,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIZVLGCNHEEJX-IZLXSDGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)


![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)


![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)


![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)


